1-((4-Ethoxyphenyl)amino)propan-2-ol
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Overview
Description
1-((4-Ethoxyphenyl)amino)propan-2-ol is a chemical compound with the molecular formula C11H17NO2. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to an amino group and a propanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Ethoxyphenyl)amino)propan-2-ol typically involves the reaction of 4-ethoxyaniline with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction steps to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 1-((4-Ethoxyphenyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Research has indicated its potential as a therapeutic agent for certain medical conditions, although further studies are needed to confirm its efficacy and safety.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-((4-Ethoxyphenyl)amino)propan-2-ol exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Ethoxyphenyl)propan-2-ol: This compound shares a similar structure but lacks the amino group, resulting in different chemical properties and applications.
Bisoprolol: A beta-blocker with a similar propanol moiety but different substituents, used primarily in medicine for cardiovascular conditions.
Biological Activity
1-((4-Ethoxyphenyl)amino)propan-2-ol, also known as a derivative of propanol with an ethoxyphenyl amino group, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and other therapeutic effects.
This compound possesses a unique structure that contributes to its biological activity. The presence of the ethoxy group and the amino functionality allows for interactions with various biological targets, making it a candidate for drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In particular, studies have shown:
- Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
Bacillus subtilis | 0.004 - 0.030 |
Pseudomonas aeruginosa | 0.005 - 0.035 |
These results suggest that compounds with similar structures can effectively inhibit bacterial growth, indicating potential applications in treating infections .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. The compound has been tested against various cancer cell lines, showing promising antiproliferative effects.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The compound exhibited IC50 values in the low micromolar range, indicating its potential as an anticancer agent:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 - 20 |
HeLa | 15 - 25 |
These findings highlight the need for further investigation into the mechanisms of action and efficacy of this compound in cancer treatment .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : It may interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in microbial cells, leading to cell death.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Antimicrobial Efficacy : A recent study evaluated a series of alkaloids similar to this compound against common pathogens, finding significant antibacterial activity and low toxicity profiles.
- Cancer Cell Line Studies : Research involving MCF-7 cells demonstrated that treatment with derivatives led to reduced cell viability and increased apoptosis markers, suggesting effective anticancer properties.
Properties
IUPAC Name |
1-(4-ethoxyanilino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-14-11-6-4-10(5-7-11)12-8-9(2)13/h4-7,9,12-13H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQWGNNSZBAXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.